molecular formula C7H7NO B3433372 2-Ethenylpyridin-1-ium-1-olate CAS No. 2571-90-6

2-Ethenylpyridin-1-ium-1-olate

Cat. No.: B3433372
CAS No.: 2571-90-6
M. Wt: 121.14 g/mol
InChI Key: XWRBMHSLXKNRJX-UHFFFAOYSA-N
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Description

2-Ethenylpyridin-1-ium-1-olate (CAS: 2571-90-6) is a zwitterionic compound with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol . It features a pyridinium-olate core substituted with an ethenyl group (–CH₂–CH₂). This structure confers unique electronic properties due to charge separation, making it relevant in organic synthesis and materials science. Safety protocols emphasize avoiding heat sources (P210) and proper handling (P201/P202) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRBMHSLXKNRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9016-06-2
Details Compound: Pyridine, 2-ethenyl-, 1-oxide, homopolymer
Record name Pyridine, 2-ethenyl-, 1-oxide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9016-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20873399
Record name 2-Vinylpyridine N-oxide
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URL https://comptox.epa.gov/dashboard/DTXSID20873399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2571-90-6, 9016-06-2
Record name Pyridine, 2-ethenyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2571-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 1-oxide, polymers
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171333
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Vinylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylpyridin-1-ium-1-olate typically involves the reaction of pyridine N-oxides with ethenylating agents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Ethenylpyridin-1-ium-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethenylpyridin-1-ium-1-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and modulating biological activities .

Comparison with Similar Compounds

Structural Analogs from the Ethynyl/Ethenyl Family

Several compounds share structural motifs with 2-Ethenylpyridin-1-ium-1-olate, differing primarily in substituents and functional groups. Key examples include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
This compound 2571-90-6 C₇H₇NO 121.14 Ethenyl (–CH₂–CH₂) Zwitterionic intermediate
1-Ethynyl-2-methylcyclohexane 1851913-02-4 C₉H₁₄ 122.21 Ethynyl (–C≡CH) Potential monomer for polymers
Ethynylcycloheptane 783339-45-7 C₉H₁₄ 122.20 Ethynyl (–C≡CH) High reactivity in click chemistry
6-Ethoxypyridin-1-ium-2-olate C₇H₉NO₂ 139.15 Ethoxy (–OCH₂CH₃) Zwitterion with hydrogen bonding

Key Observations :

  • Substituent Effects : The ethenyl group in this compound provides moderate reactivity compared to ethynyl analogs, which are more reactive due to triple bonds. The ethoxy substituent in 6-Ethoxypyridin-1-ium-2-olate enhances hydrogen-bonding capacity, influencing crystal packing .
  • Molecular Weight : All analogs have comparable molecular weights (~121–122 g/mol), suggesting similar molecular sizes but divergent electronic profiles due to substituents.

Electronic and Reactivity Profiles

  • Zwitterionic Character: Both this compound and 6-Ethoxypyridin-1-ium-2-olate exhibit zwitterionic structures, stabilizing charge separation.
  • Reactivity : Ethynyl derivatives (e.g., Ethynylcycloheptane) are highly reactive in alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the ethenyl group in the target compound participates in less aggressive electrophilic additions .

Biological Activity

Overview

2-Ethenylpyridin-1-ium-1-olate, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound's structure facilitates participation in biochemical pathways that influence cellular processes. Notably, it has been investigated for its anti-inflammatory and antimicrobial properties, suggesting its potential as a therapeutic agent in various medical applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. This activity is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Properties

Research has also explored the compound's anti-inflammatory effects. In experimental models, it has demonstrated the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Experimental Silicosis in Rats : A notable study investigated the effects of this compound on delaying the development of experimental silicosis in rats. The results indicated that treatment with this compound significantly reduced lung inflammation and fibrosis, highlighting its therapeutic potential in pulmonary diseases.
  • In Vitro Studies : In vitro assays have shown that this compound can modulate cytokine production in immune cells, further supporting its role as an anti-inflammatory agent. These findings suggest mechanisms by which the compound could be utilized in clinical settings for inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compound Ethenyl group and pyridine ringAntimicrobial, anti-inflammatory
Pyridine N-Oxides Lacks ethenyl substitutionLimited biological activity
2-Vinylpyridine Similar ethenyl substitutionDifferent reactivity profile

This comparative analysis illustrates that while other compounds share structural similarities, this compound's unique combination of functional groups contributes to its distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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